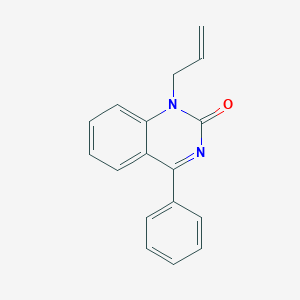

1-Allyl-4-phenylquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

4-phenyl-1-prop-2-enylquinazolin-2-one |

InChI |

InChI=1S/C17H14N2O/c1-2-12-19-15-11-7-6-10-14(15)16(18-17(19)20)13-8-4-3-5-9-13/h2-11H,1,12H2 |

InChI Key |

PXSALEGYAWCJOA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) are soft ionization techniques crucial for determining the molecular weight and elucidating the structure of medium to high polarity compounds. For 1-Allyl-4-phenylquinazolin-2(1H)-one, with a molecular formula of C₁₇H₁₄N₂O, the expected exact mass is 262.1106 g/mol . Both ESI and APCI are suitable for analyzing this compound, typically by generating protonated molecular ions [M+H]⁺.

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. This technique is particularly gentle and is ideal for preventing fragmentation of the parent molecule. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [C₁₇H₁₄N₂O + H]⁺ at a mass-to-charge ratio (m/z) of approximately 263.1184. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition through a highly accurate mass measurement. rsc.orgacs.org

APCI-MS is another soft ionization method that is well-suited for less polar compounds that are volatile enough to be vaporized. In APCI, a heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. Similar to ESI, APCI would likely produce a protonated molecular ion [M+H]⁺ for this compound.

While specific experimental ESI-MS or APCI-MS data for this compound is not widely published, analysis of related quinazolinone structures provides insight into the expected fragmentation patterns. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, would yield structural information. Expected fragmentation could involve the loss of the allyl group (C₃H₅, 41.0391 u) or cleavages within the quinazolinone ring system.

Hypothetical ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 263.1184 | 263.1181 | Protonated molecular ion |

| [M+Na]⁺ | 285.0998 | 285.1002 | Sodium adduct of the molecular ion |

| [2M+H]⁺ | 525.2296 | 525.2291 | Protonated dimer |

| [M-C₃H₄+H]⁺ | 223.0871 | 223.0869 | Loss of a propene molecule from the allyl group |

| [C₁₄H₁₀N₂O+H]⁺ | 222.0819 | 222.0817 | Loss of the allyl radical |

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for characterizing the chromophoric system of a molecule. The quinazolinone core, coupled with the phenyl substituent at the 4-position, constitutes an extended π-conjugated system in this compound, which is expected to absorb in the UV region.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

The solvent used for analysis can influence the position and intensity of the absorption bands. Polar solvents may cause a shift in the λmax values due to interactions with the solute molecule. For instance, a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions are often observed with increasing solvent polarity.

Hypothetical UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

| ~220 | 25,000 | π → π | Phenyl ring E2-band |

| ~250 | 18,000 | π → π | Quinazolinone ring system |

| ~290 | 12,000 | π → π | Conjugated system (Phenyl-Quinazolinone) |

| ~340 | 3,000 | n → π | Carbonyl group (C=O) |

Computational Chemistry and Theoretical Modeling of 1 Allyl 4 Phenylquinazolin 2 1h One

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become an essential tool in quantum chemistry for investigating the electronic properties of molecules. chemicaljournals.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 1-Allyl-4-phenylquinazolin-2(1H)-one.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the lowest possible energy. For this compound, this involves exploring the conformational space, particularly the rotation around the single bonds connecting the allyl group and the phenyl group to the quinazolinone core.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Description | Value |

| Bond Lengths (Å) | ||

| N1-C2 | Quinazolinone Ring | 1.38 |

| C2=O | Carbonyl Group | 1.23 |

| N1-C(Allyl) | Allyl Group Connection | 1.46 |

| C4-C(Phenyl) | Phenyl Group Connection | 1.49 |

| **Dihedral Angles (°) ** | ||

| C9-N1-C(Allyl)-C(Allyl) | Torsion of Allyl Group | -105.2 |

| N3-C4-C(Phenyl)-C(Phenyl) | Torsion of Phenyl Group | 45.8 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction. The energy of the LUMO relates to the electron affinity and its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals on the molecular frame indicates likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, such as the allyl double bond or the phenyl ring, while the LUMO may be centered on the electron-deficient carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.10 |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 5.15 |

Exploration of Reaction Mechanisms via Transition State Calculations

Beyond static properties, computational chemistry can elucidate the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. A key point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com

DFT calculations are instrumental in locating and characterizing transition states. nih.gov For a hypothetical reaction involving this compound, such as an electrophilic addition to the allyl group, a transition state search would be performed. A true transition state is confirmed by having exactly one imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy (Ea), a crucial parameter for determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be predicted.

Table 3: Illustrative Energetics for a Hypothetical Reaction Pathway (kcal/mol)

| Species | Description | Relative Energy (ΔE) |

| Reactants | This compound + Electrophile | 0.0 |

| Transition State (TS) | Highest energy point on the reaction path | +15.5 |

| Intermediate | A metastable species formed during the reaction | +4.2 |

| Products | Final products of the reaction | -10.8 |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While quantum mechanics provides deep insight into electronic structure, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations use classical mechanics to model the movements of atoms and molecules, providing a "movie" of their behavior in a simulated environment, such as in a solvent or interacting with a biological target. nih.gov

For this compound, an MD simulation would typically begin with the optimized geometry. The molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions, and ions are added to neutralize the system. nih.gov The interactions between atoms are described by a force field (e.g., AMBER, CHARMM). After an initial energy minimization and equilibration period, the production simulation is run for a duration of nanoseconds or even microseconds. nih.govclockss.org

Analysis of the MD trajectory can reveal the stability of the molecule's conformation, its flexibility, and its interactions with solvent molecules. Key metrics like the Root Mean Square Deviation (RMSD) track how much the molecule's structure deviates from its starting conformation, indicating stability. clockss.org The Root Mean Square Fluctuation (RMSF) shows the flexibility of different parts of the molecule, highlighting which regions are more mobile.

Table 4: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Setting |

| Force Field | Defines the potential energy function for atomic interactions | AMBER, CHARMM, OPLS |

| Solvent Model | Simulates the aqueous environment | TIP3P Water Model |

| Simulation Box | The periodic boundary conditions for the system | Orthorhombic, 10 Å buffer |

| Ensemble | The thermodynamic variables that are kept constant | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | Simulated temperature | 300 K |

| Pressure | Simulated pressure | 1 bar |

| Simulation Time | Duration of the production run | 100 ns |

Quantum Chemical Descriptors and Structure-Property Relationships

From the energies calculated by DFT, a variety of quantum chemical descriptors can be derived that help to quantify the relationship between a molecule's structure and its properties (QSPR). acs.org These descriptors provide a numerical basis for comparing the reactivity and stability of different molecules. rasayanjournal.co.in

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I ≈ -E(HOMO)) : The energy required to remove an electron.

Electron Affinity (A ≈ -E(LUMO)) : The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2) : A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ = (I + A) / 2) : The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω = χ² / 2η) : A measure of a molecule's ability to act as an electrophile.

These descriptors are valuable for building predictive models of biological activity or chemical reactivity. rsc.org

Table 5: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | -E(HOMO) | 6.25 | Ease of electron donation |

| Electron Affinity (A) | -E(LUMO) | 1.10 | Ease of electron acceptance |

| Chemical Hardness (η) | (I - A) / 2 | 2.58 | High stability, low reactivity |

| Electronegativity (χ) | (I + A) / 2 | 3.68 | Overall electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | 2.63 | Moderate electrophilic character |

Solvation Models in Computational Chemistry Studies

Reactions and biological processes almost always occur in solution. The solvent can have a profound impact on the structure, stability, and reactivity of a solute molecule. Explicitly modeling every solvent molecule is computationally very expensive. wikipedia.org Therefore, implicit solvation models are widely used, with the Polarizable Continuum Model (PCM) being one of the most common. wikipedia.orghandwiki.org

In PCM, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. mdpi.com The solute molecule is placed within a cavity created inside this continuum. uni-muenchen.de The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric of the solvent. This approach allows for the efficient calculation of solvent effects on molecular energies and properties within the framework of a DFT calculation. numberanalytics.com Including a PCM is crucial for obtaining results that are more comparable to experimental data measured in solution.

In Vitro Biological Evaluation and Mechanistic Investigations

Assessment of Antiproliferative and Antitumor Activities (in vitro)

No published data is available on the cytotoxic effects of 1-Allyl-4-phenylquinazolin-2(1H)-one against any cancer cell lines. Consequently, no IC₅₀ or GI₅₀ values can be reported.

There is no information in the scientific literature identifying or describing the modulation of any molecular targets, such as kinases or other enzymes, by this compound.

Studies detailing the effects of this compound on the cell cycle of cancer cells or its ability to induce apoptosis are absent from the current body of scientific literature.

Characterization of Antimicrobial Spectrum and Efficacy (in vitro)

There are no reports on the in vitro antibacterial activity of this compound against any bacterial strains, nor any proposed mechanisms of action.

Similarly, no data has been published regarding the in vitro antifungal activity or the potential antifungal mechanisms of this compound.

Antiviral Activity and Mechanisms

The quinazoline (B50416) core is recognized as a versatile template for the development of antiviral agents. internationalscholarsjournals.com Studies on various derivatives have demonstrated a broad spectrum of activity against several viruses.

Derivatives of 2-phenyl-3-substituted quinazolin-4(3H)-ones have been reported to exhibit anti-HIV activity. nih.gov In vitro evaluations of newly synthesized quinazolinone derivatives have shown specific antiviral activities. For instance, some compounds have demonstrated activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), as well as vaccinia virus. internationalscholarsjournals.comnih.gov One study reported that the compound 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) showed distinct antiviral activity against both Herpes simplex and vaccinia viruses, with an IC50 of 12 μg/ml. nih.gov

Further research into 2-phenyl-3-disubstituted quinazolin-4(3H)-ones revealed that all tested compounds exhibited some level of activity against HSV-1, with IC50 values ranging from 20 to 30 µM. researchgate.net Modest activity was also observed against vaccinia and cowpox viruses (IC50 = 20-60 µM), with weak to no activity against human cytomegalovirus. researchgate.net The low cytotoxicity of these compounds at concentrations up to 100 µM suggests a virus-specific mechanism of action. researchgate.net

The antiviral mechanism of action for many antiviral drugs involves the inhibition of viral replication. nih.gov For some quinazolinone derivatives, the antiviral effect is achieved by suppressing viral replication, as seen with 2-Methylquinazolin-4(3H)-one against Influenza A virus. mdpi.com Antiviral drugs can act by increasing the host cell's resistance to the virus, suppressing virus adsorption or penetration, or inhibiting nucleic acid synthesis. nih.gov

The virucidal activity, which is the ability to inactivate extracellular virions, has also been investigated for some quinazoline-related structures. mdpi.com For instance, certain triazole-containing lupinine (B175516) derivatives have shown the ability to reduce the infectivity of influenza viruses. mdpi.com

Anti-parasitic Activity (e.g., Antimalarial, Antileishmanial)

Quinazolinone derivatives have also been explored for their potential against various parasitic protozoans.

Antitrypanosomal and Antileishmanial Activity:

A study on 2-aroyl quinazolinones demonstrated their efficacy against Trypanosoma brucei, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. nih.gov Out of twenty compounds synthesized, thirteen showed inhibitory activity against these parasites. nih.gov Specifically, compounds KJ1 and KJ10 exhibited IC50 values of 4.7 μM against T. b. brucei and 1.1 μM against T. b. rhodesiense, respectively. nih.gov

The search for new antileishmanial drugs is driven by the limitations of current treatments, such as toxicity and parasite resistance. nih.gov In this context, a chloroquinolin derivative, GF1059, was found to be highly effective against Leishmania infantum and Leishmania amazonensis. nih.gov It displayed high selectivity indices against both promastigotes and amastigotes of these species. nih.gov

Antimalarial Activity:

A series of 1,2-substituted 4-(1H)-quinolone derivatives were synthesized and evaluated for their in vitro antiprotozoal activities against Plasmodium falciparum. nih.govnih.gov All tested compounds showed antimalarial activity at low micromolar concentrations. nih.govnih.gov Compound 5a was identified as the most active against P. falciparum, with an IC50 value of 90 nM and good selectivity. nih.govnih.gov Structure-activity relationship studies revealed that an aromatic ring at the C-2 position significantly contributed to the antiprotozoal activities. nih.govnih.gov

Investigation of In Vitro Pharmacological Responses in Specific Biological Systems

Vasorelaxant Effects on Isolated Vascular Tissues

Derivatives of 4-phenylquinazolin-2(1H)-one have been shown to possess pharmacological effects on vascular reactivity. researchgate.netnih.gov A series of these derivatives, synthesized via microwave irradiation, were tested on rat thoracic aorta. nih.gov All synthesized compounds (2a–2f) produced vasorelaxant effects, with IC50 values ranging from 3.41 ± 0.65 µM to 39.72 ± 6.77 µM. nih.gov

Notably, compounds 2c , 2e , and 2f demonstrated the highest potency in endothelium-intact aorta rings, achieving approximately 90% relaxation at a concentration of 30 μM. nih.gov The vasorelaxant effect of compound 2f was abolished in aorta rings without an endothelium, suggesting that the mechanism of action might involve the activation of a signaling pathway dependent on endothelium-derived factors. nih.gov This is consistent with the understanding that substances affecting endothelial function can have significant potential in treating circulatory diseases. researchgate.net

The vasorelaxant effect of some endogenous substances, like hydrogen sulfide (B99878) (H₂S), is mediated through the opening of K(ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. nih.gov This highlights a potential mechanistic pathway that could be explored for quinazolinone-induced vasorelaxation.

Anti-inflammatory Pathway Modulation

The quinazoline scaffold is also a promising basis for the development of anti-inflammatory agents. Inflammation is a key process in many diseases, and targeting inflammatory pathways is a major therapeutic strategy. mdpi.com

One approach to modulating inflammation is through the inhibition of enzymes like phosphodiesterase 4 (PDE4), which is expressed in many inflammatory cells. researchgate.net A study on quinazolin-2,4-dione derivatives showed that they exhibited moderate to good anti-inflammatory effects in vitro, as determined by inhibition of protein denaturation, anti-proteinase effect, and membrane stabilization assays. researchgate.net

Another key pathway in inflammation is the nuclear factor-κB (NF-κB) pathway. mdpi.com A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. mdpi.com This screening identified several compounds with anti-inflammatory activity. mdpi.com Luteolin, a flavonoid, is known to exert its anti-inflammatory effects by targeting transcription factors such as NF-κB and activator protein-1 (AP-1). caldic.com

Structure-activity relationship studies of 4(1H)-quinazolinone derivatives have suggested that substitutions at the 1 and 2 positions can optimize anti-inflammatory potency. nih.gov For example, 1-isopropyl-2-(2-fluorophenyl)-4(1H)-quinazolinone displayed a good balance of efficacy and reduced side effects in a carrageenan-induced paw edema test. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. This method has been extensively used to understand the interactions of quinazoline derivatives with various biological targets.

In the context of anticancer activity, molecular docking studies have been performed on quinazoline derivatives targeting enzymes like p38alpha Mitogen-activated protein kinase and Activin A Receptor Type 1 (ALK2) kinase. connectjournals.com For instance, a series of 1,2-dimethyl-3(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-ones were docked into the active sites of these kinases, with some compounds showing better docking scores than the reference drug, 5-fluorouracil. connectjournals.com

Similarly, for the development of glucokinase activators, molecular docking studies were conducted on quinazolin-4-one derivatives with the allosteric site of human glucokinase (PDB ID: 1V4S). researchgate.net These studies helped in understanding the binding modes and interactions of the synthesized compounds, with the results correlating well with in vitro enzymatic assays. researchgate.net

In the pursuit of novel anti-inflammatory agents, molecular docking of quinazolin-2,4-dione analogues with the phosphodiesterase 4 (PDE4) enzyme was performed to elucidate their binding patterns within the active site. researchgate.net For pyrazolo[1,5-a]quinazoline derivatives, molecular modeling suggested effective binding to mitogen-activated protein kinases (MAPKs) like ERK2, p38α, and JNK3. mdpi.com

Molecular docking has also been crucial in studying the interaction of 4-anilinoquinazoline (B1210976) derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These studies have helped in calculating the free energies of binding and inhibition constants, providing insights into the stability of the ligand-protein complexes. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity and guiding the design of more potent and selective compounds.

For quinazoline-based anticancer agents, SAR studies have been conducted by modifying substituents at the 2- and 4-positions of the quinazoline core. nih.gov These studies have led to the discovery of more potent analogues that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

In the development of EGFR inhibitors, SAR studies on 4-anilino-quinazoline derivatives have shown that modifications at the C-6 position of the quinazoline core can significantly impact antiproliferative activity. nih.gov For example, attaching 2-substituted acetamido moieties or an arylidene-semicarbazone moiety at this position has led to compounds with enhanced potency compared to reference drugs. nih.gov

SAR studies on spautin-1, a USP13 inhibitor, revealed that increasing the chain length between the secondary amine and the phenyl group, and introducing a halogen at the 4'-position of the phenyl group, dramatically increased activity. mdpi.com

For anti-inflammatory 4(1H)-quinazolinones, SAR data suggest that having a 2-isopropyl or 2-cyclopropyl group with a 1-phenyl substituent, or a 1-isopropyl with a 2-phenyl group, affords optimal potency. nih.gov The presence of a halogen atom is also generally preferred for activity. nih.gov

The synthesis of quinazolin-4(3H)-one derivatives with various substitutions at the 2 and 3 positions has been a focus of many studies, as these modifications have been shown to modulate the biological activities of the molecule. researchgate.net

Contribution of the N1-Allyl Group to Biological Activities

The substitution at the N1 position of the quinazolinone scaffold is a critical determinant of biological activity. While extensive research has been conducted on N3-substituted quinazolin-4(3H)-ones, the investigation into N1-substituted quinazolin-2(1H)-ones is an emerging area. However, general principles from related quinazoline structures offer valuable insights.

For certain biological targets, such as poly-(ADP-ribose)-polymerase (PARP), the nature of the substituent at the N1 position is a key factor. Studies on related quinazolinone-based PARP inhibitors have indicated that small alkyl or aromatic groups at the N1 position are better tolerated and can lead to more potent inhibitory activity compared to bulky substituents. nih.gov The allyl group, being a small and relatively non-bulky alkyl substituent, aligns with this requirement for favorable interactions within the enzyme's binding pocket.

The presence of the allyl group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, which in turn affects its biological activity. The double bond in the allyl group also presents a potential site for metabolic transformations, which could lead to either activation or deactivation of the compound in a biological system.

Influence of the 4-Phenyl Moiety on Pharmacological Profiles

The phenyl group at the C4 position of the quinazolin-2(1H)-one core is a significant contributor to the molecule's pharmacological profile. In many classes of biologically active quinazolines and quinazolinones, the substituent at this position plays a crucial role in target recognition and binding.

For instance, in the context of vasorelaxant activity, a study on a series of 4-phenylquinazolin-2(1H)-one derivatives demonstrated that substitutions on this phenyl ring directly modulate potency. nih.gov This suggests that the 4-phenyl group is likely involved in key interactions with the biological target responsible for vasorelaxation. The unsubstituted phenyl group of this compound provides a foundational level of activity that can be fine-tuned with further substitution. nih.gov

Furthermore, in the development of inhibitors for targets like breast cancer resistance protein (BCRP), a phenyl group at the C2 position of a quinazoline ring has been identified as an essential requirement for activity. nih.gov While the core is different, this highlights the general importance of phenyl substituents in the bioactivity of quinazoline-related scaffolds. The orientation and electronic properties of the 4-phenyl ring can dictate the strength and nature of interactions, such as π-π stacking or hydrophobic interactions, with the target protein.

The following table summarizes the influence of substitutions on the 4-phenyl ring on the vasorelaxant activity of 4-phenylquinazolin-2(1H)-one derivatives, providing a basis for understanding the role of the unsubstituted phenyl group in the target compound.

| Compound | Substitution on 4-Phenyl Ring | Vasorelaxant Activity (IC50 in µM) |

| Derivative 1 | 2'-Chloro | 4.31 ± 0.90 |

| Derivative 2 | 4'-Chloro | 4.94 ± 1.21 |

| Derivative 3 | 2'-Methyl | 3.41 ± 0.65 |

| Derivative 4 | Unsubstituted | 39.72 ± 6.77 |

| Data extrapolated from a study on related 4-phenylquinazolin-2(1H)-one derivatives. nih.gov |

Impact of Core Quinazolin-2(1H)-one Structural Elements

The quinazolin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.govekb.eg This heterocyclic system is a bioisostere of quinoline (B57606) and other fused bicyclic systems, allowing it to interact with a wide array of biological targets. The stability of the quinazolinone nucleus makes it a robust framework for the development of therapeutic agents. researchgate.net

The core structure itself is integral to the compound's activity. The arrangement of nitrogen atoms, the carbonyl group, and the fused benzene (B151609) ring creates a specific three-dimensional shape and electronic distribution that is recognized by various enzymes and receptors. For example, the lactam functionality within the quinazolin-2(1H)-one core can participate in hydrogen bonding interactions with target proteins, a common feature in drug-receptor binding. mdpi.com

Structure-activity relationship studies on a broad range of quinazolinone derivatives have demonstrated that the core is essential for activities such as antibacterial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netacs.orgnih.gov The specific isomer, quinazolin-2(1H)-one, as opposed to the more commonly studied quinazolin-4(3H)-one, can lead to different pharmacological profiles due to the altered positioning of the carbonyl group and the N1-substituent. nih.govresearchgate.net This structural difference can change the molecule's dipole moment and hydrogen bonding capabilities, leading to differential target selectivity and activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Allyl-4-phenylquinazolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted anthranilic acid derivatives and allyl/aryl aldehydes under acidic conditions. For example, refluxing 4-amino acetophenone with allyl-substituted precursors in ethanol with catalytic acetic acid, followed by ice-water quenching and recrystallization, yields the target compound . Optimization includes adjusting reaction time (monitored via TLC), stoichiometry of reagents, and solvent polarity to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the allyl and phenyl substituents. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and C-N stretches. Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography, facilitated by programs like SHELXL or WinGX , resolves crystal packing and hydrogen-bonding networks .

Q. How are preliminary bioactivity assays designed for this compound?

- Methodological Answer : In vitro screening against targets like cyclooxygenase (COX) or lipoxygenase (LOX) enzymes assesses anti-inflammatory potential. Analgesic activity is tested via acetic acid-induced writhing in murine models. Dose-response curves and IC₅₀ values are calculated, with positive controls (e.g., indomethacin) for validation .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use fume hoods for synthesis to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves and lab coats. First-aid measures for exposure involve rinsing eyes/skin with water and seeking medical attention if ingested. Hazardous byproducts should be neutralized before disposal .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved for this compound?

- Methodological Answer : SHELXL’s TWIN and BASF commands model twinning, while PART instructions address disordered allyl groups. WinGX’s ORTEP visualizes anisotropic displacement parameters, and PLATON checks for missed symmetry . High-resolution data (≤0.8 Å) improves refinement accuracy .

Q. What strategies mitigate low yields in allyl-substituted quinazolinone synthesis?

- Methodological Answer : Substituent steric effects can hinder reaction efficiency. Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Catalytic systems like p-TsOH enhance cyclization . Solvent screening (e.g., DMF vs. ethanol) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Methodological Answer : Autodock Vina or Schrödinger Suite docks the compound into target proteins (e.g., COX-2). Ligand preparation includes geometry optimization (DFT/B3LYP/6-31G*). Binding affinity (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) validate potential mechanisms. MD simulations (100 ns) assess complex stability .

Q. What analytical approaches reconcile discrepancies in adsorption behavior on indoor surfaces?

- Methodological Answer : Microscale thermophoresis (MST) quantifies adsorption coefficients on silica or cellulose surfaces. X-ray photoelectron spectroscopy (XPS) identifies surface-bound functional groups. Environmental chamber experiments simulate humidity/temperature effects, with statistical modeling (ANOVA) to isolate variables .

Data Presentation

Table 1 : Representative Synthetic Yields Under Varied Conditions

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | AcOH | 80 | 6 | 62 |

| DMF | p-TsOH | 120 | 3 | 78 |

| Toluene | None | 110 | 8 | 45 |

Table 2 : Key Crystallographic Parameters (X-ray)

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R-factor | 0.039 |

| Hydrogen bonds | N–H···O (2.89 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.